3-Ethoxy-4-methoxyphenol
Overview
Description
3-Ethoxy-4-methoxyphenol, also known as vanillyl ethyl ether, is an organic compound . It has a linear formula of C9H12O3 and a molecular weight of 168.194 .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methoxyphenol or similar compounds often involves complex chemical reactions. For instance, the synthesis of methoxyphenol can be achieved from p-benzoquinone and methanol via a free radical reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-methoxyphenol consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The structure can be represented as a 3-dimensional (3D) molecular structure .Chemical Reactions Analysis
Methoxyphenol, a related compound, is known to undergo various chemical reactions. For example, it can be produced from p-benzoquinone and methanol via a free radical reaction . Additionally, it can act as a polymerization inhibitor for acrylic monomers .Physical And Chemical Properties Analysis
3-Ethoxy-4-methoxyphenol is a colorless solid . It has a molecular weight of 168.194 .Scientific Research Applications
Thermochemical and Quantum-Chemical Studies
Methoxyphenols, including compounds like 3-Ethoxy-4-methoxyphenol, are known for forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds have been extensively studied for their thermochemical properties using techniques like Fourier transform infrared (FTIR) spectroscopy and density functional theory (DFT) calculations. Such studies help understand the thermodynamic properties and structural relationships of methoxyphenols, contributing to their application in various fields including material science and biochemistry (Varfolomeev et al., 2010).
Atmospheric Transformations and Environmental Impact
Research on the atmospheric transformations of methoxyphenols, including derivatives of 3-Ethoxy-4-methoxyphenol, has been conducted to understand their behavior and impact in the environment. Studies focusing on the kinetics, products, and mechanisms of these compounds' reactions with atmospheric radicals like NO3 have been important in assessing their environmental fate and potential health impacts. Such research provides insights into their atmospheric lifetimes and the formation of degradation products, which is crucial for environmental monitoring and pollution control strategies (Zhang et al., 2016).
Biochemical and Pharmacological Potential
The structural characteristics of methoxyphenols, including 3-Ethoxy-4-methoxyphenol, make them interesting candidates for biochemical and pharmacological research. Studies have investigated their interactions with biological molecules, exploring their potential as antioxidants or as components in drug discovery. Understanding the intramolecular dynamics and bonding of these compounds can lead to the development of new therapeutic agents or diagnostic tools (Ondercin et al., 1976).
Chemical Synthesis and Material Science Applications
In material science and chemical synthesis, the reactivity and bonding characteristics of methoxyphenols have been utilized. Studies involving the synthesis of polymers, complex molecular structures, and exploring reaction mechanisms with various catalysts highlight the versatility of these compounds in synthetic chemistry. Such research can lead to the development of new materials with specific properties for industrial applications (Kakiuchi et al., 1991).
Antioxidant Properties and Health Applications
The antioxidant properties of methoxyphenols, including compounds like 3-Ethoxy-4-methoxyphenol, have been a significant area of research. These compounds are studied for their ability to scavenge free radicals, which is important in the context of human health and disease prevention. Research in this area contributes to our understanding of how these compounds can be used to combat oxidative stress in biological systems (Chen et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Methoxyphenol, a related compound, is a crucial intermediate in the production of a large number of other organic compounds, many of which have vital use in the food industry . It has potential as a precursor to “green fuels” due to its origins in biomass . Furthermore, it can be used as a starting material for the production of various flavoring chemicals .
properties
IUPAC Name |
3-ethoxy-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJGWHFSNJMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983999 | |
Record name | 3-Ethoxy-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxyphenol | |
CAS RN |
65383-57-5 | |
Record name | 3-Ethoxy-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65383-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-methoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065383575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxy-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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